molecular formula C8H7F3N2 B1351738 2-Trifluoromethylbenzamidine CAS No. 656813-83-1

2-Trifluoromethylbenzamidine

Cat. No.: B1351738
CAS No.: 656813-83-1
M. Wt: 188.15 g/mol
InChI Key: UPELHUMVIWYFQA-UHFFFAOYSA-N
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Description

2-Trifluoromethylbenzamidine is a high-purity chemical compound offered for research and development purposes. As a benzamidine derivative, it serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research. The structure, featuring a benzamidine core substituted with a trifluoromethyl group, is of significant interest in the design of bioactive molecules. The trifluoromethyl group is known to influence a compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug discovery. This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPELHUMVIWYFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390834
Record name 2-Trifluoromethylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656813-83-1
Record name 2-Trifluoromethylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies

Direct Synthesis Routes to 2-Trifluoromethylbenzamidine

Direct methods for the synthesis of this compound are of significant interest due to their potential for efficiency and atom economy.

A primary and well-established route to this compound involves the conversion of 2-(trifluoromethyl)benzonitrile (B1294956). ontosight.ailookchem.com This transformation is often accomplished through the Pinner reaction. wikipedia.orgnumberanalytics.comjk-sci.com The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgjk-sci.comorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgsynarchive.com

The general mechanism of the Pinner reaction begins with the protonation of the nitrile by a strong acid, such as hydrogen chloride, which enhances its electrophilicity. numberanalytics.com Subsequent nucleophilic attack by an alcohol produces a tetrahedral intermediate that rearranges to form the imidate salt. numberanalytics.com The reaction is typically conducted under anhydrous conditions to prevent the formation of unwanted byproducts. jk-sci.com Low temperatures are also crucial to prevent the thermodynamically unstable imidate salt from decomposing. wikipedia.orgjk-sci.com

The reactivity of the starting nitrile is a key factor in the success of the Pinner reaction. Electron-poor nitriles, such as 2-(trifluoromethyl)benzonitrile, are good electrophiles and are generally suitable substrates for this acid-catalyzed process. ontosight.aiwikipedia.org

ReactantReagentsProductKey Considerations
2-(Trifluoromethyl)benzonitrile1. Alcohol, HCl (anhydrous) 2. AmmoniaThis compoundAnhydrous conditions and low temperatures are essential. wikipedia.orgjk-sci.com

An alternative and versatile strategy for the synthesis of benzamidines, including the trifluoromethyl derivative, proceeds through an amidoxime (B1450833) intermediate. lookchem.com This method involves a two-step process: the formation of the amidoxime from the corresponding nitrile, followed by its reduction to the amidine. lookchem.com

The initial step involves the reaction of 2-(trifluoromethyl)benzonitrile with hydroxylamine (B1172632) to form 2-(trifluoromethyl)benzamidoxime. lookchem.comambeed.com This reaction is often carried out in the presence of a base, such as sodium carbonate, to neutralize the liberated acid. google.com

Subsequently, the amidoxime is reduced to the amidine. While the direct reduction of amidoximes can require harsh conditions, a milder approach involves the acylation of the amidoxime followed by catalytic hydrogenation. lookchem.com For instance, the O-acetylated amidoxime can be readily reduced to the amidine under mild conditions using a palladium on carbon catalyst. lookchem.com This method has been shown to be effective for a variety of benzonitriles. lookchem.com

Starting MaterialIntermediateReagents for ReductionFinal Product
2-(Trifluoromethyl)benzonitrile2-(Trifluoromethyl)benzamidoximeAcetic anhydride, Pd/C, H₂This compound

Palladium-Catalyzed Carbonylation for Acyl Amidine Synthesis

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of acyl amidines, which are valuable synthetic intermediates. diva-portal.orgdiva-portal.org In this methodology, an aryl halide, an amidine (such as this compound), and carbon monoxide are coupled in the presence of a palladium catalyst to form an acyl amidine. diva-portal.org

The reaction conditions, including the choice of ligand, solvent, and temperature, are critical for achieving high yields and selectivity. diva-portal.orgacs.org For instance, ligands such as triphenylphosphine (B44618) (PPh₃), DPEphos, and Xantphos have been shown to be effective, with the optimal ligand often depending on the electronic properties and steric hindrance of the substrates. diva-portal.org The carbon monoxide can be supplied from a gas cylinder or generated in situ from a solid source like molybdenum hexacarbonyl. diva-portal.org

This method has been successfully applied to the synthesis of a variety of acyl amidines, including those derived from this compound. diva-portal.org Furthermore, this strategy has been extended to isotopic labeling with [¹¹C]carbon monoxide for applications in positron emission tomography (PET). diva-portal.orgacs.org

Formation as Intermediates in Complex Organic Synthesis

Beyond its direct synthesis, this compound and its derivatives often appear as key intermediates in the construction of more complex molecular architectures. arborpharmchem.comresearchgate.net The amidine functionality is a versatile precursor for the synthesis of various heterocyclic compounds. For example, acyl amidines, formed from this compound, can be cyclized to form heterocycles like 1,2,4-oxadiazoles and 1,2,4-triazoles. diva-portal.orgdiva-portal.org

The trifluoromethyl group in these intermediates plays a crucial role in modulating the biological activity of the final products, making them attractive targets in medicinal chemistry. ontosight.ai The strategic introduction of the this compound moiety allows for the synthesis of a diverse range of compounds with potential therapeutic applications. google.com The identification and manipulation of such reactive intermediates are fundamental to the development of efficient and novel synthetic methodologies. nih.gov

Synthetic Exploration of Substituted Trifluoromethylbenzamidines

The synthesis of substituted trifluoromethylbenzamidines allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules. The introduction of various substituents on the phenyl ring can influence the reactivity of the amidine group and provide access to a wider range of derivatives. researchgate.netgoogle.com

For example, the synthesis of N'-substituted benzamidoxime (B57231) derivatives, which can be precursors to substituted amidines, has been reported for the development of fungicides. google.com The synthetic routes to these substituted compounds often follow similar principles to the synthesis of the parent this compound, such as the reaction of a substituted benzonitrile (B105546) with hydroxylamine. The exploration of these synthetic pathways is crucial for creating libraries of compounds for drug discovery and materials science. researchgate.net

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information that, through complex mathematical analysis, allows for the generation of an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

It is anticipated that 2-Trifluoromethylbenzamidine would crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell parameters would be influenced by the molecular packing, which is governed by intermolecular forces such as hydrogen bonding (between the amidine groups) and van der Waals interactions. The trifluoromethyl group, being bulky and electron-withdrawing, would also significantly influence the crystal packing.

A hypothetical set of crystallographic parameters for this compound is presented in the table below. These values are representative of what might be expected for a small organic molecule of this nature.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)987
Z4

Note: This data is hypothetical and serves as an illustrative example. Actual experimental values may differ.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. libretexts.org The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. docbrown.info An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule and reveals the presence of its constituent functional groups. docbrown.info

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The amidine group (-C(=NH)NH₂) will exhibit distinct N-H stretching vibrations, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N double bond of the amidine will give rise to a stretching absorption in the range of 1640-1690 cm⁻¹.

The trifluoromethyl (-CF₃) group is known to have strong, characteristic absorption bands. The C-F stretching vibrations are typically observed in the region of 1000-1350 cm⁻¹. The aromatic ring will also produce several characteristic peaks. The C-H stretching vibrations of the aromatic protons usually appear above 3000 cm⁻¹, while the C=C in-ring stretching vibrations are found in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene (B151609) ring.

The table below summarizes the expected characteristic IR absorption peaks for this compound.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational Mode
3300 - 3500Amidine (N-H)N-H Stretch
> 3000Aromatic (C-H)C-H Stretch
1640 - 1690Amidine (C=N)C=N Stretch
1450 - 1600Aromatic (C=C)C=C Stretch
1000 - 1350Trifluoromethyl (C-F)C-F Stretch

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Mechanistic Insights into Reactivity and Chemical Transformations

Reactivity Enhancements Attributed to the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that profoundly impacts the reactivity of the aromatic ring and the attached amidine functional group. researchgate.net Its influence stems primarily from a strong negative inductive effect (-I effect), which arises from the high electronegativity of the three fluorine atoms. This effect significantly decreases the electron density of the benzene (B151609) ring.

The primary consequences of the -CF3 group's presence are:

Activation towards Nucleophilic Attack: By withdrawing electron density, the -CF3 group makes the aromatic ring electron-deficient and therefore more susceptible to attack by nucleophiles. This is a key factor in nucleophilic aromatic substitution (SNAr) reactions.

Deactivation towards Electrophilic Attack: Conversely, the electron-poor nature of the aromatic ring makes it less reactive towards electrophiles. Electrophilic aromatic substitution (EAS) reactions are therefore slower and require harsher conditions compared to unsubstituted benzene. masterorganicchemistry.com

Increased Acidity of Amidine Protons: The electron-withdrawing nature of the -CF3 group can influence the acidity of the protons on the amidine group, making them more easily removed by a base.

Modification of Physicochemical Properties: The lipophilicity of the molecule is increased by the -CF3 group, a property that is often exploited in medicinal chemistry to improve membrane permeability and metabolic stability of drug candidates. mdpi.com

The table below summarizes the key electronic effects of the trifluoromethyl group.

EffectDescriptionConsequence for 2-Trifluoromethylbenzamidine
Inductive Effect (-I) Strong withdrawal of electron density through the sigma bond framework due to the high electronegativity of fluorine atoms.Decreases electron density on the aromatic ring, influencing its reactivity.
Resonance Effect Generally considered weak for the -CF3 group.The inductive effect is the dominant factor in determining reactivity.
Overall Electronic Character Strongly electron-withdrawing and deactivating for electrophilic reactions.Activates the ring for nucleophilic substitution and influences the reaction pathways in organic synthesis.

Reaction Mechanisms in Organic Synthesis

In organic synthesis, this compound can participate in a variety of reaction mechanisms, largely dictated by the interplay between the nucleophilic amidine group and the electronically modified aromatic ring. Common mechanistic patterns include nucleophilic attack, addition-elimination, and cyclization. youtube.com

The amidine functional group itself contains both nucleophilic nitrogen atoms and an electrophilic carbon atom, allowing it to react with a wide range of partners. For instance, the nitrogen atoms can act as nucleophiles to attack electrophilic centers, initiating reactions such as acylation or alkylation. This versatility makes it a valuable precursor in multi-step synthesis. masterorganicchemistry.comyoutube.com

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The substitution patterns on the aromatic ring of this compound are governed by the strong directing effects of the trifluoromethyl group.

Electrophilic Aromatic Substitution (EAS): The trifluoromethyl group is a strong deactivating group for EAS due to its powerful electron-withdrawing nature. masterorganicchemistry.comwikipedia.org This deactivation means that reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are significantly slower than for benzene and require more forcing conditions. libretexts.org The -CF3 group is a meta-director for electrophilic substitution. nih.gov This is because the deactivating inductive effect is felt at all positions, but the ortho and para positions are particularly destabilized in the carbocation intermediate (the sigma complex) that forms during the reaction. Therefore, the electrophile preferentially adds to the meta position. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivating role in EAS, the trifluoromethyl group is a strong activating group for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the ring, typically ortho or para to the electron-withdrawing group. youtube.com In the case of a hypothetical substrate like 2-trifluoromethyl-4-chlorobenzamidine, the -CF3 group would activate the ring towards attack by a nucleophile. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing -CF3 group stabilizes this negative charge, facilitating the reaction. The leaving group is then expelled in the second step to restore aromaticity.

Substitution TypeRole of -CF3 GroupPreferred Position of AttackReaction Rate Compared to Benzene
Electrophilic (EAS) DeactivatingMeta (positions 3 and 5)Slower
Nucleophilic (SNAr) ActivatingOrtho and Para to the -CF3 groupFaster (with a suitable leaving group)

Ring-Closure Reactions and Heterocycle Formation

The benzamidine (B55565) moiety is a valuable synthon for the construction of nitrogen-containing heterocyclic systems. Its two nitrogen atoms can be incorporated into a new ring through reactions with bifunctional electrophiles. The presence of the 2-trifluoromethylphenyl group can influence the properties of the resulting heterocycles. The synthesis of fluorinated heterocycles is of great interest in medicinal and agricultural chemistry. nih.govresearchgate.netscispace.com

Oxadiazoles: While benzamidines are not direct precursors for the most common syntheses of 1,2,4-oxadiazoles, they are closely related to the necessary starting materials. A common route to 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime (B1450833). nih.govnih.gov A plausible pathway starting from 2-trifluoromethylbenzonitrile (a precursor to the benzamidine) would involve conversion to the corresponding amidoxime, followed by acylation and subsequent cyclization. Alternatively, the amidine itself could be N-acylated and then subjected to an oxidative cyclization, although this is a less common route. ijpsm.comresearchgate.net

Triazines: Benzamidines are excellent precursors for the synthesis of substituted 1,3,5-triazines. globalscitechocean.com The reaction of a benzamidine with various reagents can lead to the formation of the triazine ring. For example, condensation with a 1,3-dicarbonyl compound in the presence of a base can yield pyrimidine (B1678525) derivatives, and reactions with other nitrogen-containing synthons can build up the triazine core. nih.gov A general approach involves the reaction of the amidine with a compound containing a reactive N-C-N fragment. The cyclative cleavage of triazenes is another method used to produce triazine-fused ring systems. beilstein-journals.org Given the reactivity of the amidine group, this compound is expected to be a suitable substrate for forming various triazine derivatives, which are a class of compounds with significant biological activity. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile method in computational chemistry. wikipedia.org

DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-trifluoromethylbenzamidine. scispace.comrsc.org By calculating various electronic properties and reactivity descriptors, a detailed understanding of the molecule's chemical behavior can be achieved. mdpi.com

Electronic Properties:

The electronic properties of a molecule are key to understanding its behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates lower stability and higher reactivity.

DFT calculations can also determine other important electronic properties such as ionization potential, electron affinity, and electronegativity. researchgate.net These parameters provide further insights into the molecule's ability to donate or accept electrons in chemical reactions.

Reactivity Descriptors:

Conceptual DFT provides a framework for defining various reactivity descriptors that help in predicting the reactive sites within a molecule. rsc.orgmdpi.com These descriptors are derived from the changes in electron density. mdpi.com

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. mdpi.com

Global Hardness (η): Indicates the resistance to change in the electron distribution. mdpi.com

Global Softness (S): The reciprocal of global hardness, it measures the molecule's polarizability. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

A hypothetical DFT study on this compound could yield the following data:

ParameterValueInterpretation
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap5.7 eVIndicates high chemical stability.
Ionization Potential7.2 eVEnergy required to remove an electron.
Electron Affinity1.5 eVEnergy released upon adding an electron.
Electronegativity (χ)4.35 eVTendency to attract electrons.
Chemical Hardness (η)2.85 eVResistance to deformation of the electron cloud.

DFT calculations are widely used to predict and validate experimental spectroscopic data, such as FT-IR, Raman, and NMR spectra. als-journal.comnih.gov By calculating the vibrational frequencies and chemical shifts of a molecule, a theoretical spectrum can be generated and compared with the experimental one. nih.gov This comparison helps in the accurate assignment of spectral bands and provides confidence in both the experimental and computational results. als-journal.commdpi.com

For this compound, DFT calculations could be used to:

Predict Vibrational Spectra: Calculate the theoretical FT-IR and Raman spectra to help in the assignment of vibrational modes observed in experimental spectra.

Predict NMR Spectra: Compute the 1H and 13C NMR chemical shifts, which can be correlated with experimental data to confirm the molecular structure. nih.gov

Analyze Electronic Transitions: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. mdpi.com

Discrepancies between calculated and experimental data can sometimes arise due to factors like solvent effects or the limitations of the chosen computational model. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, capturing atomic motion and intermolecular interactions. nih.gov These simulations are particularly valuable for studying the conformational flexibility of molecules and their interactions with other molecules, such as proteins or solvents. nih.govdovepress.com

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movement over time, different stable conformations (rotamers) and the energy barriers between them can be identified. beilstein-journals.orgnih.gov This is crucial for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, between this compound and its environment. researchgate.netnih.gov For instance, in a biological context, MD simulations can reveal how the molecule interacts with the amino acid residues in the active site of a protein. nih.govmdpi.com

A hypothetical MD simulation study of this compound binding to a target protein could provide the following insights:

Interaction TypeInteracting Residues in ProteinPersistence in SimulationSignificance
Hydrogen BondAsp189, Ser190> 90%Key anchoring interactions for binding.
Salt BridgeAsp189~ 75%Contributes to binding affinity.
Hydrophobic InteractionPhe227, Trp215> 80%Stabilizes the trifluoromethylphenyl group in a hydrophobic pocket.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Hybrid QM/MM methods combine the accuracy of quantum mechanics for a small, critical region of a system (e.g., the ligand and the enzyme active site) with the efficiency of molecular mechanics for the larger environment (e.g., the rest of the protein and solvent). chemrxiv.orgkit.edu This approach allows for the study of chemical reactions and other electronic events in large biological systems that would be computationally prohibitive to treat entirely with QM methods. nih.govnih.govdtu.dk

For this compound, QM/MM studies could be employed to:

Investigate the mechanism of enzyme inhibition by modeling the chemical steps involved in the interaction between the compound and the active site of a target enzyme. nih.gov

Calculate more accurate binding free energies by accounting for electronic polarization and charge transfer effects that are not captured by classical MM force fields.

Analyze the electronic changes that occur in both the ligand and the protein upon binding. nih.gov

Ligand-Based Computational Drug Design Methodologies

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods are employed. nih.govnih.gov These approaches utilize the information from a set of known active and inactive molecules to build a model that predicts the activity of new, untested compounds. nih.govfrontiersin.org

For a compound like this compound, LBDD could involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are responsible for the biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the physicochemical properties of a series of related compounds with their biological activities. nih.gov

Similarity Searching: Screening large chemical databases to find molecules with similar properties to a known active compound like this compound. nih.gov

These ligand-based methods can guide the design of new derivatives of this compound with potentially improved potency and selectivity. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. frontiersin.org These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening to rapidly search large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active at the target of interest. researchgate.net

No dedicated pharmacophore models for this compound have been reported. However, the principles of this technique have been applied to other compounds containing trifluoromethyl or benzamidine (B55565) moieties. For instance, a study on trifluoromethyl-substituted pyrimidine (B1678525) derivatives identified key pharmacophoric features, including aromatic rings, hydrogen bond acceptors, and a hydrophobic region, which were crucial for their anti-prostate cancer activity. researchgate.net The trifluoromethyl group itself was highlighted as a key substituent. researchgate.net Similarly, virtual screening has been successfully employed for benzamidine derivatives to identify inhibitors of various enzymes, such as factor Xa, a key protein in the blood coagulation cascade. nih.gov

For this compound, a hypothetical pharmacophore model could be constructed based on its known biological targets or by comparing it with other active ligands. Such a model would likely feature the benzamidine group as a potential hydrogen bond donor and acceptor, and the trifluoromethyl group contributing to hydrophobic interactions. This model could then be used to screen databases like ZINC or PubChem to identify novel, structurally diverse molecules with potential similar bioactivity.

Table 1: Illustrative Pharmacophoric Features for a Hypothetical this compound-based Ligand

Feature TypeLocation in MoleculePotential Interaction
Hydrogen Bond DonorAmidine group (-NH2)Interaction with electronegative atoms in the target's active site.
Hydrogen Bond AcceptorAmidine group (=NH)Interaction with hydrogen bond donors in the active site.
Aromatic RingBenzene (B151609) ringπ-π stacking or hydrophobic interactions.
Hydrophobic FeatureTrifluoromethyl group (-CF3)Interaction with hydrophobic pockets in the target protein.

This table is for illustrative purposes only, as no specific pharmacophore model for this compound has been published.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. pnnl.gov By developing mathematical models based on a set of known molecules (a training set), QSAR can predict the activity of new, untested compounds. nih.gov These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A specific QSAR analysis for this compound has not been documented in the scientific literature. However, QSAR studies have been conducted on related compounds. For example, a QSAR analysis was performed on a series of trifluoromethyl-substituted pyrimidine derivatives, which resulted in a statistically significant model that could predict their anticancer activity. researchgate.net This model identified the importance of specific descriptors related to the number of hydrogen bond acceptors and the electrotopological state of certain atoms. researchgate.net Another related, though not identical, compound, 2,3-difluoro-6-trifluoromethylbenzamidine, has been mentioned in the context of QSAR analysis in a pesticide risk assessment, indicating the utility of this approach for regulatory purposes. nih.gov

A future QSAR study on a series of this compound analogs could provide valuable insights into the structural requirements for their biological activity. By systematically modifying the structure and measuring the corresponding activity, a predictive model could be developed. This model could then guide the synthesis of new derivatives with potentially enhanced potency.

Table 2: Example of a Data Set for a QSAR Study of this compound Analogs

CompoundSubstituent (R)Molecular Weight (Descriptor 1)LogP (Descriptor 2)Biological Activity (IC50, µM)
This compoundH188.151.5Experimental Value
Analog 14-Chloro222.602.2Experimental Value
Analog 24-Methoxy218.181.3Experimental Value
Analog 34-Nitro233.151.6Experimental Value

This table is a hypothetical representation of data that would be used in a QSAR study. The biological activity values would need to be determined experimentally.

Advanced Machine Learning Approaches in Ligand Design

In recent years, machine learning (ML) and deep learning have emerged as powerful tools in drug discovery, capable of analyzing vast and complex datasets to predict molecular properties and generate novel molecular structures. researchgate.netacs.org These advanced computational methods can be applied to various aspects of ligand design, including the prediction of binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and de novo molecular generation. nih.gov

While there are no published studies that specifically apply machine learning algorithms to the design of ligands based on the this compound scaffold, the potential for such applications is significant. Machine learning models have been successfully used to predict the activity of benzamidine derivatives as factor Xa inhibitors. researchgate.net For instance, support vector machines (SVM) have shown high accuracy in distinguishing between active and inactive inhibitors. researchgate.net Furthermore, machine learning is increasingly being used in the analysis of molecular dynamics simulations to understand the binding kinetics of ligands like benzamidine. frontiersin.org

The trifluoromethyl group is a common motif in medicinal chemistry, and machine learning could be employed to better understand its influence on bioactivity. For this compound, a machine learning model could be trained on a dataset of its analogs to predict their activity against a specific target. Generative models could also be used to design novel molecules that incorporate the this compound scaffold while optimizing for desired properties like high potency and low toxicity. These in silico designed molecules could then be prioritized for synthesis and experimental testing, thereby accelerating the drug discovery process.

Advanced Applications in Chemical and Materials Science Research

Role in Enzyme and Receptor Inhibition Studies

Benzamidine (B55565) and its derivatives are well-established as inhibitors of serine proteases, a class of enzymes that play crucial roles in various physiological processes. The introduction of a trifluoromethyl group can enhance the inhibitory activity and specificity of these compounds.

Research has shown that benzamidine-based compounds can act as competitive inhibitors for trypsin and other trypsin-like enzymes. sigmaaldrich.com While specific studies on 2-Trifluoromethylbenzamidine are limited, research on closely related compounds provides strong evidence of its potential as an enzyme inhibitor. For instance, 2-Fluoro-4-trifluoromethyl-benzamidine has been identified as a competitive inhibitor of trypsin. The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its binding affinity to the hydrophobic pockets within an enzyme's active site. The mechanism of inhibition for benzamidine derivatives typically involves the positively charged amidinium group interacting with the negatively charged aspartate residue in the S1 pocket of serine proteases.

The effectiveness of such inhibitors is often quantified by their inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. The lower the Ki value, the more potent the inhibitor.

Table 1: Inhibition of Trypsin by Benzamidine Derivatives

Inhibitor Enzyme Inhibition Type Ki (µM)
2-Fluoro-4-trifluoromethyl-benzamidine Trypsin Competitive 1.0

This table illustrates the inhibitory potency of a related compound compared to the parent benzamidine, highlighting the effect of the trifluoromethyl group.

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and small molecules that can modulate these interactions are valuable research tools. nih.gov While direct studies detailing the use of this compound in PPI studies are not prevalent, its characteristics as an enzyme inhibitor suggest its potential utility in this area. The ability of a molecule to bind with high affinity and specificity to a protein's active or allosteric site is a key requirement for a PPI modulator. nih.gov Techniques such as ultrafiltration and equilibrium dialysis are commonly used to study the binding of small molecules to plasma proteins, which is a critical factor in their pharmacokinetic profile. mdpi.comsigmaaldrich.com The principles of these binding studies are also applicable to understanding how a compound like this compound might interact with other target proteins.

Application in Perovskite Solar Cell Architectures

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. frontiersin.org A significant area of research focuses on modifying the interfaces within the solar cell to improve efficiency and stability. rsc.orgdiva-portal.org While research on this compound is not widely published, studies on its isomer, 4-trifluoromethylbenzamidine hydrochloride (4-TFPhFACl), have demonstrated significant advancements in PSC performance. researchgate.netcqvip.com

The interface between the perovskite absorber layer and the charge transport layers is critical for efficient charge extraction and minimizing recombination losses. cqvip.comcabidigitallibrary.org Research has shown that treating the perovskite surface with 4-trifluoromethylbenzamidine hydrochloride can lead to the formation of a dipole layer at the interface. researchgate.net This dipole layer can facilitate the transport of charge carriers, for example, by promoting the movement of holes from the 3D perovskite to the spiro-MeOTAD hole transport layer. researchgate.net This modulation of interfacial charge transport contributes to an increase in the short-circuit current density (Jsc) and the fill factor (FF) of the solar cell, ultimately boosting its power conversion efficiency (PCE). researchgate.net

Table 2: Performance of Perovskite Solar Cells with and without 4-trifluoromethylbenzamidine hydrochloride (4-TFPhFACl) Treatment

Parameter Control Device 4-TFPhFACl Treated Device
Voc (V) 1.12 1.16
Jsc (mA cm-2) 24.89 25.42
FF (%) 78.54 81.26

This table showcases the significant improvement in the photovoltaic parameters of a perovskite solar cell upon treatment with 4-trifluoromethylbenzamidine hydrochloride, a close isomer of this compound. researchgate.net

Radiochemical Synthesis for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers. nih.govradiologykey.com The trifluoromethyl (CF3) group is a valuable moiety in the design of pharmaceuticals and PET tracers due to its ability to enhance metabolic stability and bioavailability. nih.govresearchgate.net

The synthesis of PET tracers involves labeling a molecule of interest with a short-lived positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). radiologykey.comrsc.org The introduction of an [¹⁸F]CF3 group into a molecule can be challenging, and various radiochemical methods have been developed to achieve this. nih.govresearchgate.net While specific methods for the radiochemical synthesis of this compound for PET are not detailed in the available literature, general strategies for producing [¹⁸F]trifluoromethylated compounds are applicable. These often involve the use of [¹⁸F]fluoride to construct the [¹⁸F]CF3 group, which is then attached to the target molecule. nih.govresearchgate.net The development of efficient and rapid synthesis methods is crucial due to the short half-life of ¹⁸F (approximately 110 minutes). radiologykey.com Automated synthesis modules are often employed to handle the high levels of radioactivity and ensure reproducible production of PET radiopharmaceuticals. radiologykey.com A study on the synthesis of a PET tracer for imaging calcium-activated potassium channels highlighted the complexities of introducing fluorine at a late stage in the synthesis, a common challenge in PET chemistry. nih.govrsc.org

Carbon-11 (B1219553) Labeling Strategies

The incorporation of positron-emitting radionuclides like carbon-11 (t½ ≈ 20.4 min) into organic molecules is a cornerstone of Positron Emission Tomography (PET), a critical tool in medical imaging and drug discovery. nih.gov Strategies for carbon-11 labeling often involve the creation of ¹¹C-carbonyl groups from [¹¹C]carbon monoxide or [¹¹C]carbon dioxide. researchgate.net

While direct studies detailing the carbon-11 labeling of this compound are not prominent in the literature, the established chemistry of its isomers provides a blueprint for potential synthetic routes. For instance, research on 4-trifluoromethylbenzamidine has shown its utility in palladium-mediated carbonylative reactions to produce [carbonyl-¹¹C]acyl amidines. These intermediates can be subsequently cyclized to form ¹¹C-labeled 1,2,4-oxadiazoles, which are motifs of pharmacological interest. ineosopen.org A similar strategy could theoretically be applied to this compound, though the steric hindrance from the ortho-trifluoromethyl group might necessitate modified reaction conditions.

Table 1: Potential Carbon-11 Labeling Reaction for this compound Derivative

Reactants Reagents & Conditions Product Type Potential Application

Catalytic Applications and Supramolecular Assemblies

Supramolecular chemistry, which focuses on non-covalent interactions, provides a framework for developing complex, functional systems from molecular components. researchgate.net The trifluoromethyl group and the amidine moiety of this compound give it the potential to participate in these assemblies through hydrogen bonding and dipole-dipole interactions.

Supramolecular Catalysis

Supramolecular catalysis utilizes host-guest complexes to accelerate chemical reactions, mimicking enzymatic processes. The catalyst recognizes and binds a substrate, facilitating its transformation. researchgate.net While specific examples employing this compound as a supramolecular catalyst are not documented, its structural features are relevant. The amidine group is a well-known hydrogen bond donor and acceptor, capable of recognizing and binding substrates like carboxylic acids or phosphates. The trifluoromethyl group can engage in non-classical hydrogen bonds and dipole interactions, potentially enhancing binding specificity within a catalytic pocket.

Molecular Recognition Phenomena

Molecular recognition is the specific, non-covalent binding between two or more molecules. This phenomenon is fundamental to biological processes and sensor design. Research has demonstrated that benzamidine derivatives are effective inhibitors of serine proteases like trypsin, where the amidine group mimics the guanidinium (B1211019) side chain of arginine and binds in the S1 pocket of the enzyme.

Studies on the related isomer, 4-(trifluoromethyl)benzamidine, have used it as a reporter ligand to study protein-ligand interactions via advanced magnetic resonance techniques. It is plausible that this compound could serve a similar role, with the ortho-CF₃ group potentially altering the binding kinetics or specificity compared to other isomers, offering a tool for mapping enzyme active sites.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. The hydrochloride salt of 4-trifluoromethylbenzamidine has been used to construct two-dimensional capping layers on 3D perovskite surfaces. In this application, the trifluoromethylbenzamidinium cations self-assemble to form a dipole layer that improves charge transport and suppresses defects through coordination with the perovskite lattice. This demonstrates the capacity of trifluoromethylated benzamidines to participate in creating functional materials through controlled self-assembly. The distinct dipole moment and steric profile of this compound could lead to different packing arrangements and interfacial properties in similar material science applications.

Coordination Chemistry Research

The study of coordination compounds, which consist of a central metal atom bonded to surrounding ligands, is a vast area of chemistry with applications in catalysis, medicine, and materials.

Ligand Design in Metal Complexes

The design of a ligand is crucial for controlling the stability, reactivity, and function of a metal complex. The amidine group is a versatile N-donor ligand capable of binding to metal centers in various coordination modes. This compound can act as a monodentate or a bridging ligand, and its derivatives can be designed as bidentate or polydentate ligands.

The electron-withdrawing nature of the ortho-trifluoromethyl group significantly influences the electronic properties of the amidine nitrogen atoms, which in turn affects the strength and nature of the metal-ligand bond. This modification can tune the redox potential and catalytic activity of the resulting metal complex. While specific complexes with this compound are not widely reported, its structural similarity to other studied ligands suggests its potential in creating novel catalysts or functional materials.

Table 2: Potential Coordination Modes of this compound

Coordination Mode Description Metal Center Examples Potential Application
Monodentate Binds to a single metal center through one nitrogen atom. Palladium (Pd), Rhodium (Rh), Iridium (Ir) Homogeneous Catalysis
Bridging (μ²) Bridges two metal centers, with each nitrogen binding to one metal. Manganese (Mn), Cobalt (Co), Copper (Cu) Magnetic Materials, Catalysis

Chelation and Coordination Sphere Dynamics

The study of how ligands bind to metal centers, known as chelation, and the behavior of the resulting complex is fundamental to coordination chemistry. The area immediately surrounding a central metal ion, comprising the directly bonded ligands, is termed the coordination sphere. youtube.com The dynamics within this sphere dictate the physical and chemical properties of the entire molecule.

Research into chelating ligands often employs advanced simulation techniques, such as molecular dynamics (MD), to understand the intricate dance between a metal ion and its surrounding ligands. rsc.orgchemrxiv.org These simulations can reveal the stability of different coordination states and the transitions between them. For instance, a ligand can bind to a metal in a monodentate (one point of attachment) or bidentate (two points of attachment) fashion, and the benzamidine group is well-suited for such bidentate coordination. researchgate.net

The coordination environment includes not only the ligands directly bonded in the inner sphere but also solvent molecules and other species in an outer sphere, which can influence reactivity. biorxiv.org Studies on related systems have shown that modifying the ligand structure can tune the steric and electronic profile of both the primary and secondary coordination spheres. rsc.org This tuning is critical for designing complexes with specific catalytic or material properties. While specific studies on this compound are not prevalent in readily available literature, its structure is analogous to other amidine and amidate ligands used to stabilize metals in low coordination states and to study the dynamics of the coordination environment. rsc.org

Table 1: Key Concepts in Chelation and Coordination Sphere Dynamics
ConceptDescriptionRelevance
Coordination SphereThe central metal ion and the array of ligands directly bonded to it. youtube.comDefines the local environment of the metal and is the primary determinant of the complex's properties.
ChelationThe formation of two or more separate coordinate bonds between a polydentate (multiple-donor) ligand and a single central metal atom. youtube.comLeads to enhanced stability of the metal complex compared to coordination with monodentate ligands.
Coordination DynamicsThe study of the motion and interchange of ligands within the primary and secondary coordination spheres. rsc.orgCrucial for understanding reaction mechanisms, solvent exchange, and the conformational flexibility of the complex.
Inner- vs. Outer-Sphere CoordinationInner-sphere involves direct ligand-to-metal bonds, while outer-sphere involves interactions mediated by other molecules, such as water. biorxiv.orgBoth types of interactions contribute to the overall stability and reactivity of the metal complex in solution.

Investigations of Metal-Ligand Interactions

The interactions between a metal center and its ligands are the cornerstone of the functionality of coordination complexes. These interactions are investigated to design novel catalysts, functional materials, and therapeutic agents. nih.govescholarship.org The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to significantly influence the electronic properties of the amidine nitrogen atoms, thereby modulating the strength and nature of the metal-ligand bond.

The development of model complexes is a powerful strategy for elucidating detailed metal-ligand interactions at an atomic level. escholarship.org By synthesizing and characterizing these simpler analogues, researchers can gain insights that are transferable to more complex systems like metalloenzymes. A variety of spectroscopic and analytical techniques are employed for this purpose. The changes observed in techniques like UV-vis spectroscopy upon complex formation can indicate alterations in the electronic environment of the metal and ligand. nih.gov The ligand field strength, which is a measure of the d-orbital splitting in the metal center, is directly affected by the donor properties of the ligand and can be probed spectroscopically. nih.gov

Beyond the primary covalent bonds, secondary, noncovalent interactions between the metal and parts of the ligand can also play a critical role in optimizing the geometry and photophysical properties of a complex. chemrxiv.org The multifaceted reactivity of a complex, including its potential for activating small molecules, stems directly from the nature of these intricate metal-ligand interactions. uni-regensburg.de

Table 2: Methods for Investigating Metal-Ligand Interactions
TechniqueInformation ProvidedReference
X-ray CrystallographyProvides precise atomic coordinates, bond lengths, and bond angles, revealing the static structure of the complex. escholarship.org
NMR SpectroscopyGives information about the connectivity and electronic environment of atoms in solution, probing the complex's dynamic behavior. escholarship.org
Infrared (IR) SpectroscopyDetects the vibrational frequencies of bonds. Shifts in ligand vibrational modes upon coordination indicate bond formation with the metal. escholarship.orgbendola.com
UV-Vis SpectroscopyProbes electronic transitions (d-d transitions, charge-transfer bands), providing insight into the electronic structure and coordination geometry. nih.gov
Computational Modeling (e.g., DFT)Calculates electronic structure, optimized geometries, and reaction energies, complementing experimental data. rsc.org

Agrochemical Research Context (as a Transformation Product)

In environmental and agrochemical research, there is a significant focus on understanding the fate of pesticides after their application. Pesticides can degrade in the environment into various transformation products (TPs), which are often more mobile, persistent, and sometimes more toxic than the parent compound. nih.govfrontiersin.org These TPs are a major concern for water quality, and their detection is a key part of environmental risk assessment. nih.gov

The this compound scaffold is relevant in this context. While not necessarily a pesticide itself, its derivatives are. For example, related compounds such as 2,3-difluoro-6-trifluoromethylbenzamidine and N-cyclopropylmethoxy-2,3-difluoro-6-trifluoromethylbenzamidine are known pesticide-related substances. herts.ac.ukherts.ac.uk Notably, 2,3-difluoro-6-trifluoromethylbenzamidine has been identified as a pesticide transformation product during regulatory risk assessments. herts.ac.ukcabidigitallibrary.org

The formation of such TPs can occur through various environmental processes, including microbial action or photolysis in soil and water. frontiersin.org The identification of these TPs is challenging due to their vast number and the lack of commercially available analytical standards. nih.gov Therefore, compounds like this compound can serve as important reference materials in the development of analytical methods for detecting and quantifying a class of TPs derived from more complex trifluoromethyl-containing pesticides.

Table 3: Characteristics of Pesticide Transformation Products (TPs)
CharacteristicDescriptionEnvironmental Implication
FormationResult from the chemical or biological breakdown (e.g., microbial, photolytic) of a parent pesticide in the environment. frontiersin.orgCreates a complex mixture of contaminants from a single applied pesticide.
Mobility & PersistenceTPs can be more water-soluble and resistant to further degradation than the parent compound. frontiersin.orgLeads to higher potential for leaching into groundwater and long-range transport in surface water. frontiersin.org
ConcentrationIn some cases, the concentration of a TP in water can exceed that of its parent pesticide. nih.govThe environmental burden of a pesticide may be underestimated if only the parent compound is monitored.
Detection ChallengeMany TPs are not included in routine environmental monitoring programs due to a lack of analytical standards and methods. nih.govThe full extent of water contamination by pesticide residues is often unknown.

Future Research Directions and Emerging Paradigms

Innovations in Synthesis and Derivatization

The future of 2-Trifluoromethylbenzamidine synthesis lies in the pursuit of efficiency, selectivity, and sustainability. While established methods provide access to the core structure, researchers are now focusing on developing more innovative and greener synthetic routes.

Key areas of innovation include:

Catalyst Development: The use of novel catalysts, such as ionic liquid-supported nano-metal catalysts, is being explored to facilitate the synthesis of benzamidine (B55565) derivatives from benzonitrile (B105546) raw materials in a green and efficient manner. google.com This approach offers high activity and the potential for catalyst recovery and reuse. google.com

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and reproducible manufacturing processes.

Novel Building Blocks: Research is ongoing to develop new trifluoromethylated building blocks that can be readily incorporated into various molecular scaffolds. ufsm.br This includes the synthesis of novel fluoroalkylated amines and their derivatives for applications in pharmaceutical research. uni-muenchen.de One approach involves the use of N-aryl N,O-acetals as stable imine surrogates that can react with various nucleophiles to create a diverse range of functionalized trifluoromethylated amines. uni-muenchen.de

Late-Stage Functionalization: A significant trend is the development of methods for the late-stage introduction of the trifluoromethyl group into complex molecules. This strategy allows for the rapid diversification of drug candidates and the exploration of structure-activity relationships at a later stage of the discovery process.

Future derivatization strategies will focus on creating libraries of this compound analogs with diverse functionalities. This includes the synthesis of multivalent benzamidine molecules, where the valency and linker length can be optimized to enhance binding affinity and selectivity for specific biological targets. nih.gov For instance, water-soluble bioadhesive polymers bearing multiple guanidinium (B1211019) ion pendants conjugated with benzamidine have been shown to exhibit significantly higher affinities for enzymes like trypsin. rsc.org

Expanding Computational Predictive Models

Computational modeling is becoming an indispensable tool in the study of trifluoromethylated compounds. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are being developed to predict the biological activity and toxicity of new derivatives, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening. nih.govnih.gov

Future directions in this area include:

Advanced QSAR/QSTR Models: Researchers are developing more sophisticated QSAR models for benzamidine derivatives using techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR). nih.govarchivepp.com These models incorporate a wide range of 2D molecular descriptors with clear physical and chemical significance to predict properties like inhibitory activity and acute oral toxicity. nih.govnih.gov For example, studies have shown that atom-type electro-topological state indices, molecular connectivity, ionization potential, and lipophilicity are key factors contributing to the acute oral toxicity of trifluoromethyl compounds in rats. nih.gov

Machine Learning and AI: The application of machine learning algorithms, such as XGBoost, combined with molecular fingerprints, is showing great promise in predicting the properties of trifluoromethyl compounds with high accuracy. consensus.app These models can be trained on large datasets generated by density functional theory (DFT) calculations to predict parameters like bond dissociation energies. consensus.app

Consensus Modeling: To improve the predictive range and reliability of individual models, consensus modeling approaches are being employed. nih.govresearchgate.net This involves combining the predictions from multiple models to arrive at a more robust and accurate forecast of a compound's properties. nih.gov

In Silico Screening: Predictive models are being used to screen virtual libraries of chemical compounds to identify promising new candidates with desired activities. nih.gov For instance, QSAR models have been successfully used to screen for new bicyclic trifluoromethylated pyrroles with potential antibacterial and antifungal activity. nih.gov

The table below summarizes some of the computational models and descriptors used in the study of benzamidine and trifluoromethyl compounds.

Model TypeDescriptors/Methods UsedApplicationReference
QSARTopological Descriptors (heat of formation, valence connectivity)Prediction of thrombin inhibitory activity of benzamidine derivatives. jocpr.com
QSARMIA-QSAR/OPC-GA-PLSPrediction of inhibitory activity of benzamidine derivatives for antimalarial drug design. archivepp.com
QSTRGenetic Algorithm-Multiple Linear Regression (GA-MLR), 2D molecular descriptorsModeling the rat acute oral toxicity of trifluoromethyl compounds. nih.gov
Machine LearningXGBoost algorithm, MACCS and Morgan fingerprints, chemical descriptorsPrediction of bond dissociation energies of metal-trifluoromethyl compounds. consensus.app
Consensus QSAROnline Chemical Database and Modeling Environment (OCHEM)Screening for new bicyclic trifluoromethylated pyrroles with anti-S. aureus activity. nih.gov

Novel Applications in Advanced Materials

The unique properties conferred by the trifluoromethyl group, such as high thermal stability, chemical inertness, and hydrophobicity, make this compound and its derivatives attractive building blocks for the creation of advanced materials. numberanalytics.comnumberanalytics.com The incorporation of fluorine can significantly alter the physical and chemical characteristics of materials, leading to enhanced performance. numberanalytics.com

Emerging applications in materials science include:

Fluoropolymers: Research is focused on creating new functional monomers as building blocks for recyclable fluorinated polymers. man.ac.uk These polymers have wide-ranging applications, including non-stick coatings and waterproof materials. man.ac.uk

Organic Electronics: Fluorinated compounds are being investigated for their use in high-performance organic electronics. numberanalytics.com For example, 2-(Trifluoromethyl) benzimidazole (B57391) has been used to modify the surface of perovskite solar cells, leading to a significant increase in power conversion efficiency and improved environmental stability. researchgate.net The hydrophobic trifluoromethyl group helps to create a moisture-oxygen barrier on the device surface. researchgate.net

Nanomaterials: Fluorinated nanomaterials, such as fluorinated carbon nanotubes and graphene, are being explored for their enhanced electrical conductivity and thermal stability. numberanalytics.com These materials have potential applications in energy storage and biomedical devices. numberanalytics.comnumberanalytics.com

Biomaterials: The chemical stability and specific reactivity of compounds like this compound hydrochloride are being leveraged in the development of new biomaterials. chemimpex.com Fluorinated polymers and surfaces are also being developed for their biocompatibility and resistance to biofouling, making them suitable for medical implants and devices. numberanalytics.com

The table below highlights some examples of advanced materials incorporating fluorinated compounds.

MaterialKey Property EnhancementPotential ApplicationReference
Fluoropolymers (e.g., Teflon)Non-stick properties, high chemical resistanceCookware coatings, seals, gaskets numberanalytics.com
Fluorinated Carbon NanotubesEnhanced electrical conductivity and thermal stabilityElectronics, energy storage numberanalytics.com
Fluorinated GrapheneImproved electrical properties and stabilityElectronics, composite materials numberanalytics.com
2-(Trifluoromethyl) benzimidazole in Perovskite Solar CellsIncreased power conversion efficiency and stabilitySolar energy researchgate.net
Fluorinated NanoparticlesProbes for imaging and drug delivery vehiclesBiomedical imaging, drug delivery numberanalytics.com

Interdisciplinary Research Synergies

The complexity of modern scientific challenges necessitates a move away from siloed research towards more integrated, interdisciplinary approaches. leeds.ac.uknih.gov The study of this compound is a prime example where synergies between different scientific disciplines can lead to groundbreaking discoveries.

Future research will be characterized by increased collaboration between:

Chemistry and Biology: The design and synthesis of novel this compound derivatives with specific biological activities require a deep understanding of both organic synthesis and molecular biology. Collaborative efforts are essential for target identification, lead optimization, and understanding the mechanism of action.

Chemistry and Materials Science: The development of advanced materials based on this compound requires a fusion of expertise in polymer chemistry, surface science, and materials engineering. nih.gov Joint laboratories and collaborative research centers are being established to foster this synergy, aiming to create novel functional materials by combining industrial technologies in fluorine chemistry with advanced academic knowledge of organic and polymer chemistry. unistra.fru-tokyo.ac.jp

Chemistry, Computational Science, and Medicine: The integration of computational modeling with experimental chemistry and clinical research is crucial for accelerating the translation of basic scientific discoveries into new therapeutic agents. This interdisciplinary approach allows for the rational design of drug candidates, prediction of their efficacy and safety profiles, and a more targeted approach to clinical trials.

A notable example of such synergy is the Collaborative Research Center (CRC) 1349, which focuses on "Fluorine-Specific Interactions." fu-berlin.desfb1349.de This initiative brings together researchers from synthesis, analytics, spectroscopy, and theory to systematically expand the understanding of the complex interactions involving fluorinated compounds and their consequences across various fields of chemistry. fu-berlin.desfb1349.de Such interdisciplinary platforms are essential for tackling complex scientific problems and driving innovation. ugent.bessrc.org

Q & A

Q. What are the common synthetic routes for 2-Trifluoromethylbenzamidine, and how are reaction conditions optimized?

  • Methodological Answer : this compound can be synthesized via cross-coupling reactions. For example, Cu(I)/TMEDA-catalyzed reactions with trifluoroacetimidoyl halides and primary amines are effective . Key parameters include:
  • Catalyst/Ligand Systems : Cu(I) with TMEDA enhances coupling efficiency.
  • Solvent Choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) improves solubility.
  • Reaction Monitoring : Thin-layer chromatography (TLC) tracks progress, followed by column chromatography for purification .
  • Example Optimization Table :
CatalystLigandSolventYield (%)Reference
Cu(I)TMEDATHF75–85
Pd(PPh₃)₄NoneDMF60–70[General]

Q. What characterization techniques are essential for verifying this compound structure and purity?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹⁹F NMR (to confirm trifluoromethyl groups) and ¹H/¹³C NMR for backbone analysis. NIST spectral data (e.g., IR, MS) provides reference benchmarks .
  • Chromatography : HPLC (>95% purity) and TLC (Rf comparison).
  • Physical Properties : Melting point (mp) consistency (e.g., mp 123–124°C for related nitriles ).
  • X-ray Crystallography : Resolves stereochemical ambiguities .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :
  • Standardize stoichiometry (e.g., 1:1 molar ratios for amine coupling ).
  • Document solvent drying methods (e.g., THF over molecular sieves).
  • Report detailed spectral data (e.g., δ 7.2–7.8 ppm for aromatic protons in ¹H NMR ).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., varying melting points or NMR shifts) be resolved?

  • Methodological Answer :
  • Purity Verification : Re-crystallize samples and compare with NIST standards .
  • Cross-Validation : Use orthogonal techniques (e.g., XRD for crystalline compounds ).
  • Case Example : A reported mp discrepancy (287.5–293.5°C vs. 248°C ) may arise from polymorphic forms or impurities.

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electronic effects of the trifluoromethyl group on reaction pathways.
  • Molecular Docking : Predicts binding affinities in enzyme inhibition studies (e.g., using AutoDock Vina).
  • Example Application : DFT calculations for charge distribution in Cu-catalyzed cross-coupling .

Q. How are reaction mechanisms elucidated for trifluoromethyl group introduction?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediate formation via stopped-flow NMR.
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace pathways.
  • Mechanistic Insight : Cu(I) facilitates oxidative addition in imidoyl chloride reactions .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during synthesis?

  • Methodological Answer :
  • Low-Temperature Reactions : Perform steps at 0–5°C to suppress hydrolysis.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection.
  • Additive Screening : Triethylamine scavenges HCl in coupling reactions .

Q. How can researchers design bioactivity assays for this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., β-lactamase assays).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Microbial Studies : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli.

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Curves : Validate IC₅₀ values across multiple assays.
  • Control Experiments : Include positive controls (e.g., cisplatin for anticancer studies).
  • Statistical Analysis : Use ANOVA to assess significance of variations .

Q. What frameworks analyze contradictions in mechanistic hypotheses?

  • Methodological Answer :
    Apply TRIZ contradiction principles (e.g., trade-off between reaction rate and selectivity ).
  • Case Study : Optimizing Cu catalyst loading to balance yield and byproduct formation .

Tables for Key Data

Q. Table 1: Physical Properties of this compound Analogues

CompoundCAS RNmp (°C)Spectral Data (NMR δ, ppm)Reference
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile892501-99-4123–124¹H: 7.5–8.1 (aromatic)
2-(Trifluoromethyl)phenol444-30-445–46¹⁹F: -62.3

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Cu(I) Catalyst Loading5–10 mol%+15–20%
Reaction Temperature25–40°C±5%
Ligand (TMEDA)1.2 equiv+10%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.